molecular formula C10H17NO2 B13065088 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

Cat. No.: B13065088
M. Wt: 183.25 g/mol
InChI Key: OWOWTFYMKYCFQO-SOFGYWHQSA-N
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Description

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO2 It is a derivative of enones, characterized by the presence of a dimethylamino group, a methyl group, and an oxolane ring attached to a propenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can be achieved through a multi-step process. One common method involves the reaction of 1-(tetrahydrofuran-3-yl)ethanone with dimethylamine in the presence of a suitable solvent such as dimethylacetamide (DMAc). The reaction mixture is typically stirred at elevated temperatures (e.g., 110°C) under an inert atmosphere (e.g., argon) for an extended period (e.g., 16 hours) to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted enones or amines.

Scientific Research Applications

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors The compound’s unique structure allows it to participate in various biochemical pathways, potentially modulating the activity of specific proteins or signaling cascades

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-(oxolan-3-yl)prop-2-en-1-one: A closely related compound with a similar structure but lacking the methyl group at the 2-position.

    1-(Oxolan-3-yl)ethan-1-one: Another related compound with a simpler structure, lacking the dimethylamino and methyl groups.

Uniqueness

3-(Dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one is unique due to the presence of both the dimethylamino and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

(E)-3-(dimethylamino)-2-methyl-1-(oxolan-3-yl)prop-2-en-1-one

InChI

InChI=1S/C10H17NO2/c1-8(6-11(2)3)10(12)9-4-5-13-7-9/h6,9H,4-5,7H2,1-3H3/b8-6+

InChI Key

OWOWTFYMKYCFQO-SOFGYWHQSA-N

Isomeric SMILES

C/C(=C\N(C)C)/C(=O)C1CCOC1

Canonical SMILES

CC(=CN(C)C)C(=O)C1CCOC1

Origin of Product

United States

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